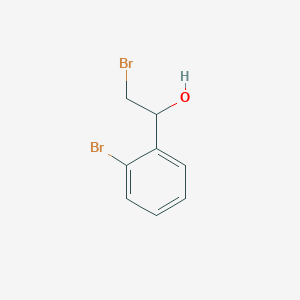

2-Bromo-1-(2-bromophenyl)ethan-1-ol

Description

Contextualization within the Class of Halogenated Benzylic Alcohols

Halogenated benzylic alcohols are a class of organic compounds that feature a hydroxyl group and a halogen atom attached to a carbon chain which is connected to a benzene ring. The benzylic position, the carbon atom adjacent to the aromatic ring, is known for its heightened reactivity. libretexts.orgchemistrysteps.com This increased reactivity is attributed to the ability of the benzene ring to stabilize intermediates, such as carbocations or radicals, through resonance. libretexts.orgchemistrysteps.com

2-Bromo-1-(2-bromophenyl)ethan-1-ol is a member of this class, with the notable feature of being di-brominated. One bromine atom is situated on the aromatic ring (at the ortho position), while the other is on the ethyl alcohol chain. This di-halogenation distinguishes it from simpler monosubstituted analogs and suggests a more complex reactivity profile. The presence of the ortho-bromo substituent on the phenyl ring can also introduce steric and electronic effects that influence the reactivity of the benzylic alcohol.

Significance in Advanced Organic Synthesis and Chemical Transformations

The synthetic utility of a molecule is often dictated by the number and nature of its functional groups. This compound possesses three key functional components: an aryl bromide, a secondary benzylic alcohol, and an alkyl bromide. Each of these sites can be selectively targeted for various chemical transformations, making the compound a potentially valuable intermediate in multi-step syntheses.

Potential Chemical Transformations:

Aryl Bromide: The bromine atom on the phenyl ring can participate in a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Benzylic Alcohol: The secondary alcohol can be oxidized to the corresponding ketone, which is a common transformation in organic synthesis. nist.gov Alternatively, the hydroxyl group can be a directing group or be converted into a better leaving group for nucleophilic substitution reactions. Benzylic alcohols are also known to be precursors for the formation of ethers and esters.

Alkyl Bromide: The bromine atom on the ethyl chain is susceptible to nucleophilic substitution, potentially via an S\N2 mechanism. khanacademy.org This allows for the introduction of a wide range of nucleophiles, including amines, azides, and thiols, to build more complex molecular frameworks.

The interplay between these functional groups could allow for sequential and regioselective reactions, providing a pathway to complex molecules that might be of interest in medicinal chemistry and materials science.

Research Landscape and Emerging Areas for the Chemical Compound

Given the limited specific research on this compound, the emerging areas for this compound are largely speculative but can be inferred from current trends in organic chemistry.

Medicinal Chemistry: Polyhalogenated organic compounds are of significant interest in drug discovery. wikipedia.org The unique three-dimensional structure that can be generated from this compound could be explored for the synthesis of novel scaffolds for biologically active molecules. The bromine atoms can also be involved in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding.

Synthesis of Heterocyclic Compounds: Many biologically active compounds contain heterocyclic rings. The multiple reactive sites in this compound could be exploited in intramolecular cyclization reactions to construct novel heterocyclic systems.

Materials Science: Brominated compounds are widely used as flame retardants. wikipedia.org While the specific applications of this compound are unknown, the presence of two bromine atoms might impart flame-retardant properties. Furthermore, its derivatives could be investigated as monomers for the synthesis of specialty polymers.

The future research landscape for this compound will likely focus on elucidating its reactivity and exploring its utility as a building block in the synthesis of more complex and potentially useful molecules.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-(2-Bromophenyl)ethan-1-ol | 1-(2-Bromophenyl)ethan-1-ol |

| CAS Number | 1238701-51-3 achemblock.comsigmaaldrich.com | 1074-16-4 nih.govbiosynth.com | 114446-55-8 nih.gov |

| Molecular Formula | C8H8Br2O achemblock.comsigmaaldrich.com | C8H9BrO nih.govbiosynth.com | C8H9BrO nih.gov |

| Molecular Weight | 279.96 g/mol achemblock.com | 201.06 g/mol nih.govbiosynth.comnih.gov | 201.06 g/mol nih.gov |

| IUPAC Name | This compound achemblock.comsigmaaldrich.com | 2-(2-bromophenyl)ethanol nih.gov | 1-(2-bromophenyl)ethanol nih.gov |

Table 2: Spectroscopic Data (Predicted/Available for Related Compounds)

| Compound | 1H NMR (Predicted/Observed) | 13C NMR (Predicted/Observed) | IR Spectroscopy (Predicted/Observed) |

| This compound | Data not available | Data not available | Data not available |

| 2-Bromo-1-phenylethanone (related ketone) | 4.44 (s, 2H), 7.48-7.65 (m, 3H), 7.94-7.97 (m, 2H) | 30.9, 128.8, 128.9, 133.9, 134.0, 191.2 | Data available in NIST database nist.gov |

| Erythro-2-bromo-1,2-diphenylethanol (related structure) | 2.95 (d, 1H), 5.05 (d, 1H), 5.2 (d, 1H), 7.15-7.4 (m, 10H) | 59.8, 77.2, 127.0, 128.0, 128.1, 128.2, 128.4, 128.5, 138.8, 140.2 | Data available in SpectraBase |

Structure

3D Structure

Properties

Molecular Formula |

C8H8Br2O |

|---|---|

Molecular Weight |

279.96 g/mol |

IUPAC Name |

2-bromo-1-(2-bromophenyl)ethanol |

InChI |

InChI=1S/C8H8Br2O/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,8,11H,5H2 |

InChI Key |

LSOZDQDHEMEVRG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(CBr)O)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 Bromo 1 2 Bromophenyl Ethan 1 Ol

Reactions Involving the Hydroxyl Functional Group

The secondary alcohol group is a key site for several important chemical transformations, including oxidation, esterification, etherification, and dehydration.

The secondary alcohol functional group in 2-Bromo-1-(2-bromophenyl)ethan-1-ol can be oxidized to form the corresponding ketone, 2-bromo-1-(2-bromophenyl)ethanone (B57523). This transformation is a common and synthetically useful reaction for secondary alcohols. Various oxidizing agents can accomplish this conversion.

A particularly relevant method involves the use of bromine-based reagents. Systems such as sodium bromate (B103136) (NaBrO₃) or hydrogen peroxide (H₂O₂) in the presence of hydrobromic acid (HBr) are effective for the oxidation of secondary alcohols to ketones. rsc.orgoup.comtandfonline.com These reactions are often performed under mild conditions and can offer high yields. tandfonline.com The active oxidizing species, which may be hypobromous acid (HOBr) or bromine (Br₂), facilitates the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. oup.comsaskoer.ca The reaction proceeds without disturbing the bromine atoms already present on the molecule. The product of this reaction, 2-bromo-1-(2-bromophenyl)ethanone, has been characterized by spectroscopic methods. asianpubs.org

Table 1: Oxidation of Secondary Alcohols

| Oxidizing System | Reactant Type | Product | Notes |

|---|---|---|---|

| H₂O₂/HBr(aq) | Secondary benzylic alcohols | α-monobromo ketones | Allows for selective synthesis by varying reagent amounts. rsc.org |

| NaBrO₃/HBr | Secondary alcohols | Ketones | A useful and facile method for producing ketones in good yields. oup.comtandfonline.com |

The hydroxyl group can undergo esterification when reacted with a carboxylic acid or its derivatives, and etherification through reactions typically involving alkyl halides.

Esterification: The most common method for this transformation is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and often the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com Alternatively, more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides can be used to form esters with alcohols, often under milder conditions and without the need for an acid catalyst. chemguide.co.uklibretexts.org

Etherification: The Williamson ether synthesis is a widely used method for preparing ethers. masterorganicchemistry.combyjus.com This two-step process involves first deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide ion. This alkoxide then reacts with a primary alkyl halide in a nucleophilic substitution (SN2) reaction to yield the ether. masterorganicchemistry.comkhanacademy.org Given that this compound is a secondary alcohol, using it to form the alkoxide is feasible. However, if the subsequent reaction involves a secondary or tertiary alkyl halide, the competing E2 elimination reaction can become a significant side reaction, reducing the ether yield. masterorganicchemistry.combyjus.com

The acid-catalyzed dehydration of this compound results in the elimination of a water molecule to form an alkene. For secondary alcohols, this reaction typically proceeds through an E1 (elimination, unimolecular) mechanism. libretexts.orgjove.comchemistrysteps.com

The mechanism involves three key steps:

Protonation of the hydroxyl group: The acid catalyst (e.g., H₂SO₄, H₃PO₄) protonates the hydroxyl group, converting it into a much better leaving group (an alkyloxonium ion). jove.comyoutube.com

Formation of a carbocation: The alkyloxonium ion departs as a water molecule in the slow, rate-determining step, generating a secondary benzylic carbocation. jove.com

Deprotonation to form the alkene: A weak base, typically water or the conjugate base of the acid catalyst, removes a proton from a carbon atom adjacent to the carbocation, forming a carbon-carbon double bond. chemistrysteps.comyoutube.com

When multiple alkene products are possible, the reaction generally follows Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. youtube.comchemguide.co.uk The stability of the intermediate carbocation is a crucial factor in the reaction's feasibility. jove.com

Reactions Involving the Aliphatic Bromine Atom

The bromine atom attached to the ethyl chain is a good leaving group, making it susceptible to nucleophilic substitution and elimination reactions.

The aliphatic bromine can be replaced by a variety of nucleophiles. As a secondary alkyl halide, this compound can react via either an SN1 (substitution, nucleophilic, unimolecular) or SN2 (substitution, nucleophilic, bimolecular) mechanism, depending on the reaction conditions. viu.calibretexts.org

SN2 Mechanism: This pathway is favored by strong, typically anionic, nucleophiles and polar aprotic solvents. youtube.com The reaction occurs in a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the bromine leaving group. libretexts.org This "backside attack" leads to an inversion of stereochemistry at the carbon center. libretexts.org

SN1 Mechanism: This pathway is favored by weak nucleophiles (often the solvent itself, e.g., water or an alcohol) and polar protic solvents that can stabilize the carbocation intermediate. libretexts.orgyoutube.com The reaction is a two-step process where the bromine atom first leaves to form a secondary benzylic carbocation (the rate-determining step), which is then rapidly attacked by the nucleophile from either side, leading to a mixture of stereoisomers. libretexts.orglibretexts.org

The choice between SN1 and SN2 pathways is a competition influenced by the nucleophile's strength, solvent polarity, and steric hindrance around the reaction site. viu.calibretexts.org

Table 2: Comparison of SN1 and SN2 Mechanisms for Secondary Halides

| Feature | SN1 | SN2 |

|---|---|---|

| Kinetics | First-order (rate = k[Substrate]) | Second-order (rate = k[Substrate][Nucleophile]) |

| Mechanism | Two steps, via carbocation | One step, concerted |

| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored |

| Solvent | Polar protic solvents favored | Polar aprotic solvents favored |

| Stereochemistry | Racemization/mixture of isomers | Inversion of configuration |

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form an alkene. This process, known as dehydrohalogenation, typically follows an E2 (elimination, bimolecular) mechanism for secondary halides. libretexts.orglibretexts.orgmsu.edu

The E2 mechanism is a concerted, one-step process where the base removes a proton from a carbon atom adjacent (beta) to the carbon bearing the bromine. utexas.edu Simultaneously, the C-H bond breaks, a new π-bond forms between the carbon atoms, and the bromine atom is expelled as a bromide ion. libretexts.orgutexas.edu This reaction has a strict stereochemical requirement: the beta-hydrogen and the bromine leaving group must be in an anti-periplanar conformation (on opposite sides of the C-C bond). utexas.edu

The use of a strong, sterically hindered base (e.g., potassium tert-butoxide) favors the E2 pathway over the competing SN2 reaction. libretexts.org The regioselectivity of the elimination is generally governed by Zaitsev's rule, favoring the formation of the most stable, more substituted alkene. libretexts.orgmsu.edu

Radical Reactions and Reductive Debromination

The presence of a benzylic bromine atom makes this compound susceptible to radical reactions. The carbon-bromine bond at the benzylic position is relatively weak and can undergo homolytic cleavage to form a resonance-stabilized benzylic radical. This reactivity is central to both radical substitution and reductive debromination processes.

Radical bromination, typically employing reagents like N-bromosuccinimide (NBS) with a radical initiator, proceeds via a free-radical chain mechanism. While the target molecule is already brominated at the benzylic position, similar radical conditions could potentially abstract the benzylic hydrogen, leading to the formation of a stabilized benzylic radical. This intermediate is key to understanding the compound's stability and potential for further functionalization under radical conditions.

Reductive debromination offers a pathway to selectively remove the aliphatic bromine atom. This transformation is commonly achieved using radical-based reducing agents, such as tributyltin hydride (Bu₃SnH) in the presence of an initiator like azobisisobutyronitrile (AIBN). The mechanism involves the abstraction of the bromine atom by a tributyltin radical to form the stable benzylic radical, which then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the debrominated product, 1-(2-bromophenyl)ethan-1-ol. This reaction is highly selective for the weaker C-Br bond of the ethyl chain over the stronger aryl C-Br bond.

Table 1: Representative Radical Reductive Debromination

| Reactant | Reagents | Major Product |

|---|

Reactions Involving the Aryl Bromine Atom

The bromine atom attached to the phenyl ring is a versatile handle for constructing more complex molecular architectures. While less reactive than its aliphatic counterpart, it readily participates in a variety of powerful bond-forming reactions, most notably those catalyzed by transition metals.

The aryl bromide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com This method is highly efficient for creating new carbon-carbon bonds and is tolerant of a wide range of functional groups, including the alcohol present in the target molecule. The reaction of this compound with various aryl or vinyl boronic acids would yield biaryl or styrenyl derivatives, respectively. researchgate.netresearchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.org This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net It provides a direct route to arylalkynes, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine (primary or secondary, alkyl or aryl) in the presence of a palladium catalyst and a suitable base. researchgate.net This provides direct access to substituted aniline (B41778) derivatives, which are important pharmacophores. The reaction conditions can often be tuned to be compatible with the free hydroxyl group.

Table 2: Representative Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Representative Product |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2'-(1-Hydroxy-2-bromoethyl)-[1,1'-biphenyl]-2-ol |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(2-(Phenylethynyl)phenyl)-2-bromoethan-1-ol |

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base. organic-chemistry.org In this compound, both the hydroxyl group (or its corresponding alkoxide) and the aryl bromine atom can potentially act as DMGs.

Upon treatment with a strong base like n-butyllithium, the hydroxyl group would be deprotonated first to form a lithium alkoxide. This alkoxide can direct the lithiation to the C3 position of the phenyl ring. However, a competing and often faster process is lithium-halogen exchange, where the organolithium reagent swaps with the aryl bromine atom at the C2 position. The outcome would depend heavily on the specific base used, the solvent, and the reaction temperature. If ortho-lithiation occurs, the resulting aryllithium intermediate can be trapped with various electrophiles (e.g., CO₂, I₂, aldehydes) to introduce a new substituent with high regioselectivity. harvard.edu

The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS), although its reactivity is diminished compared to benzene. The ring bears two substituents: a bromine atom and a 1-hydroxy-2-bromoethyl group. The bromine atom is an ortho-, para-directing group, yet it is deactivating due to its inductive electron-withdrawing effect. The side chain is also generally considered to be electron-withdrawing and thus deactivating.

The directing effects of the two groups would influence the position of any incoming electrophile. The bromine atom directs to its ortho (C3) and para (C5) positions. The side chain at C1 would likely direct incoming electrophiles to the meta positions (C3 and C5). Therefore, electrophilic attack is most probable at the C3 and C5 positions, which are activated by the bromine and not sterically hindered. Reactions such as nitration (with HNO₃/H₂SO₄) or further bromination (with Br₂/FeBr₃) would be expected to yield a mixture of 3- and 5-substituted products.

Cooperative Reactivity of Multiple Functional Groups

The proximity of the alcohol, aliphatic bromine, and aromatic bromine functionalities allows for cooperative reactivity, where two or more groups participate in a single transformation, most notably in the formation of new ring systems.

One of the most probable reactions for this compound is intramolecular cyclization to form a three-membered ring. Under basic conditions (e.g., using sodium hydride or potassium carbonate), the hydroxyl group is deprotonated to form a nucleophilic alkoxide. This alkoxide can then readily attack the adjacent carbon bearing the highly reactive benzylic bromine via an intramolecular Sₙ2 reaction. This process, known as the Williamson ether synthesis, would result in the formation of an epoxide, specifically 2-(2-bromophenyl)oxirane . This reaction is generally efficient due to the formation of a low-strain, three-membered ring.

Further intramolecular reactions involving the aryl bromide are also conceivable. For instance, if the aryl bromide is converted into an organometallic species (e.g., via lithium-halogen exchange as discussed in 3.3.2), the resulting nucleophilic carbon could potentially undergo cyclization, although this would require displacing a less favorable leaving group or participating in a more complex cascade.

Rearrangement Reactions

The chemical reactivity of this compound is characterized by its potential to undergo rearrangement, most notably through oxidation, to form its isomeric ketone. This transformation is a significant pathway in the synthesis of α-haloketones, which are valuable intermediates in organic synthesis.

The principal rearrangement product of this compound is 2-Bromo-1-(2-bromophenyl)ethan-1-one . sigmaaldrich.comachemblock.com This conversion from a secondary alcohol to a ketone is technically an oxidation reaction but is mechanistically related to rearrangement pathways common for halohydrins. The presence of the hydroxyl and bromo groups on adjacent carbons defines the compound as a β-bromohydrin, predisposing it to such transformations.

While specific studies detailing the rearrangement of this compound are not extensively documented in dedicated literature, its reactivity can be reliably inferred from established and versatile synthetic methodologies developed for analogous structures. Research has demonstrated efficient one-pot strategies for the synthesis of α-bromoketones from a variety of secondary alcohols. rsc.org These methods often involve an oxidation step where a hydride is removed from the carbinol carbon, leading to the formation of the ketone.

A common and modern approach for this type of transformation involves the use of an oxidizing agent in a suitable solvent system. For instance, a well-documented general procedure for converting secondary alcohols to α-bromoketones utilizes ammonium (B1175870) bromide and an oxidizing agent like Oxone® in a biphasic solvent system. This method is noted for its versatility with various substituted phenylethanol derivatives. rsc.org Given its structure, this compound is an ideal candidate for this type of oxidative rearrangement.

The expected transformation is detailed in the reaction scheme below:

Reaction Scheme: Oxidative Rearrangement of this compound(Image depicting the chemical structure of this compound being converted to 2-Bromo-1-(2-bromophenyl)ethan-1-one through oxidation)

The table below summarizes typical conditions for the conversion of substituted secondary alcohols to α-bromoketones, based on established research findings for analogous compounds. rsc.org These conditions are representative of the pathway by which this compound would rearrange to its ketone counterpart.

Table 1: General Reaction Conditions for Oxidative Rearrangement of Secondary Alcohols to α-Bromoketones

| Substrate Example (Analogue) | Reagents | Solvent System | Temperature | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Phenylethanol | NH₄Br, Oxone® | CH₂Cl₂/H₂O | Room Temp. | 30 min | 92 | rsc.org |

| 1-(4-Bromophenyl)ethanol | NH₄Br, Oxone® | CH₂Cl₂/H₂O | Room Temp. | 30 min | 94 | rsc.org |

| 1-(3-Bromophenyl)ethanol | NH₄Br, Oxone® | CH₂Cl₂/H₂O | Room Temp. | 30 min | 91 | rsc.org |

| 1-(4-Nitrophenyl)ethanol | NH₄Br, Oxone® | CH₂Cl₂/H₂O | Room Temp. | 30 min | 95 | rsc.org |

This oxidative rearrangement is a critical transformation, as the resulting α-bromoketone is a versatile building block. The presence of two reactive sites—the carbonyl group and the carbon-bromine bond—allows for a wide range of subsequent nucleophilic substitution and condensation reactions, making it a key intermediate in the synthesis of more complex molecules and pharmaceutical compounds. asianpubs.org

Stereochemical Aspects in the Synthesis and Reactions of 2 Bromo 1 2 Bromophenyl Ethan 1 Ol

Enantioselective Synthesis of Chiral 2-Bromo-1-(2-bromophenyl)ethan-1-ol

The generation of a single enantiomer of this compound requires stereoselective methods that can differentiate between the two prochiral faces of its ketone precursor or selectively process a racemic mixture.

The most direct route to enantiomerically enriched this compound is the asymmetric reduction of its corresponding prochiral ketone, 2-bromo-1-(2-bromophenyl)ethanone (B57523). sigmaaldrich.comachemblock.com This ketone has a carbonyl group that can be attacked by a hydride reagent from either of its two faces (re or si), leading to the (R) or (S) alcohol, respectively.

Catalytic asymmetric reduction is a powerful tool for this transformation. This typically involves the use of a chiral catalyst, such as a metal complex with a chiral ligand or a chiral oxazaborolidine catalyst (as in the Corey-Bakshi-Shibata reduction). These catalysts create a chiral environment around the ketone, forcing the hydride to be delivered preferentially to one face, resulting in a high enantiomeric excess (ee) of one enantiomer.

Research on analogous α-haloketones has demonstrated the efficacy of this approach. For instance, the reduction of α-bromoacetophenone derivatives using various chiral reducing agents has been shown to yield the corresponding bromohydrins with high enantioselectivity. nist.gov The choice of catalyst, reducing agent (e.g., borane (B79455) or catecholborane), and reaction conditions are critical in maximizing the enantiomeric excess.

Table 1: Representative Catalytic Systems for Asymmetric Ketone Reduction

| Catalyst System | Hydride Source | Typical Substrate Type | Expected Outcome for 2-bromo-1-(2-bromophenyl)ethanone |

|---|---|---|---|

| (R)-CBS Catalyst | Borane dimethyl sulfide (B99878) (BMS) | Prochiral ketones | Predominantly (R)-2-bromo-1-(2-bromophenyl)ethan-1-ol |

| RuCl₂(diphosphine)(diamine) | Isopropanol/Base | Aromatic ketones | High enantioselectivity, specific enantiomer depends on ligand chirality |

| Noyori-type catalysts | Formic acid/triethylamine | Aryl ketones | High turnover numbers and excellent enantioselectivity |

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to direct a diastereoselective reaction, after which the auxiliary is cleaved to yield the enantiomerically enriched product. researchgate.net For example, an ester derived from a precursor acid and a chiral alcohol like 8-phenylmenthol could be subjected to a reaction, with the bulky auxiliary blocking one face of the molecule. wikipedia.org

A common strategy involves attaching a chiral auxiliary, such as an Evans oxazolidinone, to an acyl precursor. researchgate.netscielo.org.mx Subsequent bromination and reduction steps would proceed diastereoselectively due to the steric influence of the auxiliary. The final step would be the removal of the auxiliary to release the chiral alcohol. The advantage of this method is its high degree of predictability and stereocontrol. scielo.org.mx

Ligand-mediated approaches are central to asymmetric catalysis. Chiral ligands, often bidentate phosphines (e.g., BINAP) or diamines (e.g., DPEN), coordinate to a metal center (like Ruthenium, Rhodium, or Iridium) to form a chiral catalyst. This catalyst then binds the prochiral ketone, 2-bromo-1-(2-bromophenyl)ethanone, in a specific orientation, leading to a highly enantioselective reduction.

Biocatalysis, using isolated enzymes or whole-cell systems, offers a green and highly selective alternative for producing chiral compounds. For the synthesis of chiral this compound, several biocatalytic strategies could be envisioned.

One approach is the enantioselective reduction of 2-bromo-1-(2-bromophenyl)ethanone using ketoreductase enzymes (KREDs). These enzymes, often derived from yeast or bacteria, can exhibit exquisite selectivity for one enantiomer, often achieving >99% ee. A study on the synthesis of (S)-2-bromo-1-(3-bromophenyl)ethanol reported an enzymatic reaction using a ketoreductase in a phosphate (B84403) buffer, demonstrating the feasibility of this method for structurally similar compounds. lookchem.com

Another potential biocatalytic route is the enantioselective dehalogenation of a di-halogenated precursor. For example, a haloalkane dehalogenase could selectively remove one bromine atom from a prochiral gem-dibromo compound or one of two enantiotopic bromine atoms, leading to a chiral product. Similarly, a hydroxylase could introduce a hydroxyl group stereoselectively onto a precursor like 1-bromo-2-(2-bromophenyl)ethane.

Diastereoselective Control in Complex Molecule Construction

Once synthesized in enantiopure form, this compound can serve as a versatile chiral building block. Its two reactive functional groups—the hydroxyl and the bromo group—can be manipulated in subsequent reactions. The existing stereocenter at C1 exerts stereochemical control over the formation of new stereocenters, a process known as diastereoselective synthesis.

For example, the hydroxyl group can be used to direct the stereochemical outcome of reactions at the adjacent carbon (C2). The formation of an epoxide from the bromohydrin via intramolecular Williamson ether synthesis is a classic example. The reaction proceeds via an Sₙ2 mechanism, where the alkoxide attacks the carbon bearing the bromine atom, resulting in an inversion of configuration at that center. If one starts with (R)-2-bromo-1-(2-bromophenyl)ethan-1-ol, a specific enantiomer of the resulting styrene (B11656) oxide analog will be formed. This principle is fundamental in preparing vicinal amino alcohols or diols with defined stereochemistry. The conversion of alkenes to bromohydrins with high regio- and stereoselectivity is a well-established method. orgsyn.org

Stereochemical Stability and Epimerization Studies

The stereochemical stability of this compound is a critical factor for its use in multi-step synthesis. Epimerization, the change in configuration at a single stereocenter, would lead to a loss of enantiomeric purity. The primary stereocenter of concern is the benzylic carbon bearing the hydroxyl group.

Under neutral or mildly acidic or basic conditions, the C-O bond is generally stable. However, under forcing conditions that might promote racemization, such as those favoring an Sₙ1-type reaction via a stabilized benzylic carbocation, loss of stereochemical integrity could occur. Similarly, oxidation of the alcohol to the ketone followed by reduction would also scramble the stereocenter unless the reduction is performed asymmetrically.

Mechanistic Investigations of Reactions Involving 2 Bromo 1 2 Bromophenyl Ethan 1 Ol

Elucidation of Reaction Pathways and Transition States

The principal reaction pathways available to 2-Bromo-1-(2-bromophenyl)ethan-1-ol are nucleophilic substitution (SN1 and S_N_2) and elimination (E1 and E2). The operative mechanism is highly dependent on the reaction conditions.

S_N_1 and E1 Pathways: The secondary benzylic position of the hydroxyl group strongly favors unimolecular pathways. The hydroxyl group can be protonated by an acid catalyst, forming a good leaving group (water). libretexts.org Subsequent departure of the water molecule is the slow, rate-limiting step, generating a secondary benzylic carbocation. libretexts.orglibretexts.org This carbocation is resonance-stabilized by the adjacent 2-bromophenyl ring, making this pathway particularly accessible. Once formed, the carbocation can be attacked by a nucleophile (S_N_1 pathway) or lose a proton from the adjacent carbon (E1 pathway) to form an alkene. libretexts.orgmasterorganicchemistry.com The transition state for these pathways involves the formation of the high-energy carbocation intermediate. libretexts.orglibretexts.org

S_N_2 Pathway: A bimolecular substitution is also possible. A strong nucleophile could directly displace the bromide atom from the alpha-carbon. This reaction proceeds through a single, concerted transition state with inversion of stereochemistry at the carbon center. commonorganicchemistry.com Alternatively, the alcohol could be converted into a better leaving group (e.g., a tosylate), which could then be displaced via an S_N_2 mechanism. The rate of an S_N_2 reaction would be sensitive to steric hindrance around the reaction center.

E2 Pathway: A bimolecular elimination pathway requires a strong, typically non-nucleophilic base. masterorganicchemistry.com The base would abstract the acidic proton from the hydroxyl group, and in a concerted step, the resulting alkoxide would displace the bromide ion from the adjacent carbon to form an epoxide. Alternatively, a strong base could abstract a proton from the carbon bearing the hydroxyl group, with the concurrent expulsion of the bromide ion, though this is less common for halohydrins. The E2 reaction requires a specific anti-periplanar geometry in its transition state. masterorganicchemistry.com Theoretical studies on similar dehalohydrogenation reactions show a four-centered transition structure. researchgate.net

Role of Catalysts and Reaction Conditions in Selectivity

The competition between substitution and elimination pathways, and the selectivity for specific products, is controlled by catalysts and reaction conditions.

Catalysts: Acid catalysis is crucial for activating the hydroxyl group to facilitate S_N_1 and E1 reactions by converting it into a better leaving group. libretexts.orgpressbooks.pub In the absence of a strong acid, the hydroxyl group is a poor leaving group, and reactions at that center are unlikely.

Solvent: The choice of solvent has a profound impact. Polar protic solvents, such as water or ethanol, stabilize the carbocation intermediate, thus favoring S_N_1 and E1 pathways. pressbooks.pubresearchgate.net Polar aprotic solvents (e.g., acetone, DMF) are more suitable for S_N_2 and E2 reactions.

Nucleophile/Base: The nature of the nucleophile or base is critical. Weakly basic nucleophiles (e.g., H₂O, ROH) favor S_N_1 reactions. libretexts.org Strong, non-bulky bases/nucleophiles (e.g., ethoxide) can lead to a mixture of S_N_2 and E2 products. masterorganicchemistry.com The use of a strong, sterically hindered base (e.g., potassium tert-butoxide) would strongly favor the E2 pathway. The reaction of halohydrins with a strong base like sodium hydroxide (B78521) typically leads to the formation of epoxides via an intramolecular S_N_2 reaction. byjus.com

Temperature: Higher temperatures generally favor elimination reactions over substitution reactions. libretexts.org This is due to the greater increase in entropy associated with elimination (one molecule breaking into two or more).

Computational Chemistry and Theoretical Studies

Computational chemistry offers powerful tools for investigating reaction mechanisms, geometries, and electronic properties where experimental data is scarce. While direct computational studies on this compound are not prominent, methods applied to analogous systems provide a clear framework for theoretical analysis.

Density Functional Theory (DFT) is a workhorse of computational chemistry used to predict the three-dimensional structure and electronic properties of molecules. Methods like B3LYP with basis sets such as 6-311G(d,p) are commonly employed to optimize molecular geometries and calculate key parameters. researchgate.net Such calculations can predict bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to determine electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. nih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for reactive encounters. mdpi.com

Table 1: Example DFT-Calculated Properties for an Analogous Thiophene (B33073) Derivative This table presents data for a pyrazolyl–thiazole (B1198619) derivative of thiophene to illustrate the types of parameters obtained from DFT calculations. nih.gov

| Property | Compound 7d | Compound 7g |

| HOMO Energy (eV) | -6.01 | -5.98 |

| LUMO Energy (eV) | -2.24 | -2.21 |

| Energy Gap (eV) | 3.77 | 3.77 |

| Dipole Moment (Debye) | 4.65 | 5.21 |

Data sourced from computational studies on pyrazolyl–thiazole derivatives. nih.gov

Molecular Dynamics (MD) simulations can be used to model the behavior of molecules over time, providing insight into reaction processes in a condensed phase. These simulations can model the interaction of this compound with solvent molecules, illustrating how the solvent shell stabilizes transition states or intermediates like carbocations. MD can also explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them, which can be critical for understanding reactivity, particularly in stereoselective reactions.

Beyond geometric and electronic structures, quantum chemical calculations can quantify reactivity through various descriptors derived from conceptual DFT.

Local Reactivity Descriptors: These indices, such as Fukui functions or Parr functions, predict which specific atoms within the molecule are the most reactive sites for nucleophilic or electrophilic attack. mdpi.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution and the nature of bonding within the molecule. It can quantify the delocalization of electron density from lone pairs or bonding orbitals into antibonding orbitals, which is key to understanding hyperconjugation and resonance stabilization of reactive intermediates. researchgate.netmdpi.com

Table 2: Example Calculated Reaction Energy Barriers for Dehalohydrogenation of Dihydrophosphinine Derivatives (kcal/mol) This table shows calculated energy barriers for an E2-type elimination reaction on analogous halo-heterocycles, demonstrating how computational chemistry can compare the feasibility of different reaction pathways. researchgate.net

| Calculation Level | 2-fluoro- | 2-chloro- | 2-bromo- |

| B3LYP/6-311+G | 30.56 | 28.23 | 24.03 |

| HF/6-311+G | 57.56 | 37.26 | 30.77 |

| MP2/6-311+G | 46.59 | 47.28 | 42.57 |

Data sourced from Ab initio study of dehalohydrogenation reaction of 2-halo-2,3-dihydrophosphinine. researchgate.net These results show that the energy barrier for elimination decreases from fluoro to bromo, indicating the bromo-compound is the most reactive in this type of reaction.

Applications As a Synthetic Intermediate in Complex Molecule Synthesis

Precursor for Diverse Pharmaceutical and Agrochemical Scaffolds

Though direct evidence for the use of 2-Bromo-1-(2-bromophenyl)ethan-1-ol in the synthesis of specific commercial pharmaceuticals or agrochemicals is not widely published, its structural motifs are present in numerous biologically active molecules. Halogenated aromatic compounds and phenylethanolamines are common pharmacophores. The related compound, 2-Bromo-1-(2-chlorophenyl)ethan-1-ol, is recognized as an impurity in the synthesis of Tulobuterol, a bronchodilator, highlighting the relevance of this class of compounds in pharmaceutical manufacturing.

The precursor to the title compound, 2-Bromo-1-(2-bromophenyl)ethanone (B57523), and its analogs are key starting materials for a variety of synthetic transformations. sigmaaldrich.comachemblock.com For instance, α-bromoketones are widely used to synthesize Mannich bases, which are pivotal in the development of a range of pharmaceuticals and agrochemicals due to their diverse biological activities. researchgate.net The reduction of the ketone in compounds like 2-Bromo-1-(4-chlorophenyl)ethanone to the corresponding alcohol is a common step in the synthesis of more complex molecules. researchgate.net It is therefore highly probable that this compound serves as a building block for creating libraries of compounds for screening in drug discovery and agrochemical development. The presence of two bromine atoms offers multiple points for modification, allowing for the generation of a wide array of derivatives.

Table 1: Examples of Related Compounds and Their Applications

| Compound Name | Application/Significance |

| 2-Bromo-1-Cyclopropyl-2-(2-Fluorophenyl)Ethanone | Intermediate in the synthesis of the antiplatelet drug Prasugrel. innospk.com |

| 2-Bromo-1-(2-chlorophenyl)ethan-1-ol | Impurity in the synthesis of the bronchodilator Tulobuterol. |

| 2-Bromo-1-(4-chlorophenyl)ethanone | Precursor for the synthesis of various heterocyclic and Mannich base derivatives. researchgate.net |

| 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] innospk.comnih.govthiazin-2-yl)-1-(2-bromophenyl) acetamide | Investigated for its potential as an anti-diabetic agent. nih.gov |

Building Block for Novel Heterocyclic Ring Systems

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, and intermediates like this compound are valuable precursors for this purpose. The vicinal bromo and hydroxyl groups can participate in a variety of cyclization reactions to form heterocycles. For example, reaction with a primary amine could lead to the formation of substituted morpholines or other nitrogen-containing heterocycles.

The precursor ketone, 2-Bromo-1-(2-bromophenyl)ethanone, is a known starting material for the synthesis of various heterocyclic systems. For instance, α-haloketones react with thioamides or thioureas to form thiazole (B1198619) derivatives, which are present in many biologically active compounds. sigmaaldrich.com Similarly, reaction with hydrazines can yield pyrazole (B372694) derivatives. The subsequent reduction of the ketone to the alcohol, as in the title compound, would introduce a chiral center and additional functionalization possibilities for the resulting heterocyclic scaffold.

Utility in the Total Synthesis of Natural Products

While no specific examples of the use of this compound in the total synthesis of a natural product are documented in the readily available literature, its structural features suggest potential applications. The synthesis of complex natural products often relies on the use of versatile building blocks that can be elaborated into the target molecule. The presence of two bromine atoms and a hydroxyl group allows for sequential and site-selective reactions, a key strategy in total synthesis.

The related α-bromoketones are known to be useful in constructing carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in the assembly of natural product skeletons. rsc.org The chiral alcohol functionality in this compound could be particularly useful for the enantioselective synthesis of natural products, where specific stereochemistry is often crucial for biological activity.

Functionalization in Material Science and Polymer Chemistry

In the realm of material science and polymer chemistry, functional monomers are essential for creating materials with tailored properties. While direct applications of this compound in this field are not established, its structure lends itself to potential use as a functional monomer or a precursor to one. The hydroxyl group can be esterified or etherified to introduce polymerizable groups, such as acrylates or styrenes.

The bromine atoms on the phenyl ring can be utilized for further modifications, such as cross-coupling reactions, to attach other functional moieties or to create cross-linked polymer networks. The presence of bromine could also impart flame-retardant properties to the resulting polymers. The synthesis of thiophene-based molecules, which have applications in the material industry, sometimes involves brominated precursors. researchgate.net This suggests a potential pathway for incorporating the structural features of this compound into functional materials.

Advanced Research Directions and Future Perspectives for 2 Bromo 1 2 Bromophenyl Ethan 1 Ol

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of halohydrins often involves elemental bromine (Br₂), a substance that is hazardous and corrosive, requiring special handling. google.comopenstax.org Modern research is increasingly directed towards greener and more sustainable synthetic routes.

Key strategies include:

Alternative Brominating Agents: A significant advancement is the use of N-bromosuccinimide (NBS) as a solid, stable, and safer source of electrophilic bromine. openstax.orgcambridgescholars.com NBS can be used in conjunction with aqueous solvent systems, reducing the reliance on volatile and toxic organic solvents. openstax.org

Eco-Friendly Solvents: The use of water, often in combination with co-solvents like dimethyl sulfoxide (B87167) (DMSO), is a cornerstone of green halohydrin synthesis. openstax.orgacs.org Water acts as both the solvent and the nucleophile (providing the hydroxyl group), leading to high atom economy. youtube.comyoutube.comleah4sci.com

In Situ Reagent Generation: Developing methods for the in situ generation of the active brominating species from more benign precursors, such as a mixture of bromide and bromate (B103136) salts in the presence of an acid, presents a safer and more controlled approach to bromination. google.com

Future work will likely focus on expanding the portfolio of solid-supported brominating reagents and exploring biodegradable solvent systems to further minimize the environmental impact of synthesizing compounds like 2-Bromo-1-(2-bromophenyl)ethan-1-ol.

Table 1: Comparison of Traditional vs. Green Reagents for Bromohydrin Synthesis

| Feature | Traditional Method (e.g., Br₂) | Green Method (e.g., NBS/H₂O) |

| Reagent State | Liquid, volatile | Solid, stable |

| Hazards | Corrosive, toxic fumes | Less hazardous, easier to handle |

| Solvent | Often chlorinated solvents | Aqueous systems (e.g., water, DMSO) |

| Byproducts | HBr (corrosive) | Succinimide (less hazardous) |

| Selectivity | Can lead to side products | Generally high selectivity |

Exploration of Novel Catalytic Systems and Promoters

While many halohydrin syntheses proceed without a catalyst, the exploration of catalytic systems offers the potential for improved reaction rates, enhanced selectivity, and milder reaction conditions. Research in this area is aimed at overcoming the limitations of uncatalyzed reactions.

Future research avenues include:

Phase-Transfer Catalysis: For reactions involving immiscible aqueous and organic phases, phase-transfer catalysts can facilitate the transport of bromide or other reactive species, enhancing reaction efficiency.

Lewis Acid Catalysis: The use of Lewis acids could potentially activate the alkene or the halogen source, leading to a more controlled and faster reaction. The challenge lies in preventing undesired side reactions that can be promoted by strong Lewis acids.

Enantioselective Catalysis: A major frontier is the development of chiral catalysts that can induce enantioselectivity in the formation of this compound, which contains a stereocenter. This would be highly valuable for the synthesis of chiral drugs and other bioactive molecules.

The mechanism of bromohydrin formation proceeds through a cyclic bromonium ion intermediate. leah4sci.commasterorganicchemistry.comyoutube.com Catalysts could be designed to influence the formation and subsequent opening of this intermediate, thereby controlling both regio- and stereoselectivity.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, offers significant advantages in terms of safety, scalability, and process control. The synthesis of potentially hazardous intermediates like halohydrins is particularly well-suited for this technology.

Key benefits and future directions include:

Enhanced Safety: The small reactor volumes in flow systems minimize the risks associated with handling reactive intermediates and exothermic reactions.

Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity.

Automation and High-Throughput Screening: Integrating flow synthesis with automated platforms would enable the rapid screening of reaction conditions and the synthesis of a library of related halohydrin derivatives for further research and development.

Future work will involve designing and optimizing flow reactor setups specifically for the synthesis of this compound from 2-bromostyrene, potentially incorporating packed-bed reactors with solid-supported reagents or catalysts.

Uncovering New Reactivity Modes and Chemo-Selective Transformations

The vicinal arrangement of the hydroxyl and bromo groups in this compound makes it a versatile synthetic intermediate. Research into its reactivity focuses on harnessing these functional groups for selective transformations.

Established and potential transformations include:

Epoxide Formation: In the presence of a base, halohydrins readily undergo an intramolecular SN2 reaction to form epoxides. youtube.com This transformation requires an anti-periplanar arrangement of the hydroxyl and bromo groups for efficient backside attack. youtube.com

Nucleophilic Substitution: The bromine atom is a good leaving group and can be displaced by a wide range of nucleophiles to introduce new functionalities.

Chemoselective Reactions: A key research challenge is the development of methods to selectively react one functional group in the presence of the other. For instance, protecting the alcohol would allow for transformations at the carbon bearing the bromine, while converting the alcohol to a better leaving group could facilitate reactions at that position.

Future research will aim to uncover novel, metal-catalyzed cross-coupling reactions or chemo- and regioselective enzymatic transformations that expand the synthetic utility of this compound.

Table 2: Potential Synthetic Transformations of this compound

| Reagent(s) | Product Type | Reaction Type |

| Base (e.g., NaOH, KOtBu) | Epoxide | Intramolecular SN2 |

| Nucleophile (e.g., NaN₃, NaCN) | Substituted Alcohol | Nucleophilic Substitution |

| Oxidizing Agent (e.g., PCC) | Bromoketone | Oxidation |

| Reducing Agent (e.g., LiAlH₄) | Phenylethanol | Reduction (Dehalogenation) |

Computational Design of Enhanced Synthetic Pathways

Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting reactivity, which can accelerate the development of improved synthetic methods.

Applications in the context of this compound include:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model the reaction pathway, including the structure of the key bromonium ion intermediate and the transition states for its formation and nucleophilic opening. youtube.com This helps explain the observed regioselectivity (Markovnikov's rule, where the nucleophile attacks the more substituted carbon) and stereoselectivity (anti-addition). leah4sci.commasterorganicchemistry.comyoutube.com

Predicting Reactivity: Computational models can predict how substituents on the aromatic ring or the alkene will affect the reaction rate and selectivity, guiding the design of substrates for specific outcomes.

Catalyst Design: In silico modeling can be employed to design novel catalysts with enhanced activity and selectivity, screening potential candidates before undertaking experimental work.

The future of synthetic chemistry for compounds like this compound will increasingly rely on a synergistic relationship between computational prediction and experimental validation to rapidly discover and optimize novel and more efficient synthetic routes.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Bromo-1-(2-bromophenyl)ethan-1-ol, and how do they influence experimental design?

- Answer : The compound has a molecular formula of C₈H₆Br₂O , a molecular weight of 277.94 g/mol , and a melting point of ~128°C (varies by isomer) . Its bromine substituents increase electrophilicity, making it prone to nucleophilic substitution. For handling, use inert atmospheres (e.g., N₂) to minimize decomposition and wear NIOSH/MSHA-certified respirators and chemical-resistant gloves due to its reactivity .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Answer :

- NMR : Analyze and spectra to confirm bromine-induced deshielding (e.g., C-Br peaks at ~30–40 ppm in ) .

- Mass Spectrometry (MS) : Look for molecular ion clusters at m/z 275.88 (M) and isotopic patterns due to bromine (1:1 ratio for ) .

- X-ray Crystallography : Resolve stereochemical ambiguities using single-crystal structures (e.g., bond angles around the brominated phenyl group) .

Q. How can researchers optimize the synthesis of this compound?

- Answer : Use controlled bromination of 1-(2-bromophenyl)ethanone with HBr/H₂O₂ at 0–5°C to minimize di-brominated byproducts. Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 7:3). Purify via recrystallization in ethanol (yield: 60–75%) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-bromophenyl group influence reaction pathways in cross-coupling reactions?

- Answer : The ortho-bromine creates steric hindrance, favoring para-substitution in Suzuki-Miyaura couplings. DFT calculations show increased electron-withdrawing effects stabilize transition states (ΔG‡ ~15–20 kcal/mol). Compare with meta-bromo analogs (e.g., 3-bromo derivatives) to validate electronic contributions .

Q. What strategies resolve contradictions in reported reaction yields for nucleophilic substitutions involving this compound?

- Answer : Discrepancies often arise from solvent polarity (e.g., DMF vs. THF) and moisture sensitivity. For example:

- SN₂ reactions : Use anhydrous DMF and LiBr to enhance leaving-group displacement (yield: 85% vs. 50% in wet THF) .

- Byproduct analysis : Identify di-brominated impurities via HPLC-MS and adjust stoichiometry (Br₂:H₂O₂ ratio ≤1:1.2) .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Answer :

- Light exposure : Leads to C-Br bond cleavage, forming 1-(2-bromophenyl)ethanone (confirmed via GC-MS) .

- Moisture : Hydrolysis yields 2-bromo-1-(2-bromophenyl)ethanol (retention time: 12.3 min in reverse-phase HPLC). Store at –20°C in amber vials with desiccants .

Q. What computational methods predict the compound’s reactivity in multi-step syntheses?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.